molecular formula C12H15N3O2 B2792822 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1421497-68-8

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

货号 B2792822
CAS 编号: 1421497-68-8
分子量: 233.271
InChI 键: SKCZFIBBPKOWRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom . The acetyl group (CH3CO-) is attached to the nitrogen of the azetidine ring, and the carboxamide group (CONH2) is attached to the 3-position of the azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azetidine and pyridine rings, which are both aromatic and contribute to the compound’s stability . The acetyl and carboxamide groups could also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the aromatic rings .

作用机制

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide selectively targets mutant forms of EGFR that are resistant to first-generation and second-generation TKIs. It irreversibly binds to the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutations both in vitro and in vivo. It has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. In clinical trials, this compound has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR T790M mutations.

实验室实验的优点和局限性

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, as well as its favorable pharmacokinetic profile. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

未来方向

There are several future directions for the research and development of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to the drug, which may help to optimize patient selection and treatment outcomes. Another direction is the investigation of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of this compound in NSCLC patients.
In conclusion, this compound is a promising drug for the treatment of NSCLC patients with EGFR T790M mutations. Its unique mechanism of action, favorable pharmacokinetic profile, and high response rate make it a valuable addition to the current arsenal of cancer therapies. Further research and development of this compound will help to optimize its clinical utility and improve patient outcomes.

合成方法

The synthesis of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide involves several steps, starting with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridinecarbonyl chloride. This is then reacted with 1-acetylazetidine-3-carboxamide to form the intermediate product, which is subsequently treated with sodium hydroxide to yield this compound.

科学研究应用

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. It has shown remarkable efficacy in inhibiting tumor growth and improving patient outcomes, making it a promising drug for the treatment of NSCLC.

属性

IUPAC Name

1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-4-13-11(5-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCZFIBBPKOWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。